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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health burden,
necessitating the development of novel and improved therapeutic agents. This guide provides a
detailed comparison of LAS190792 (also known as AZD8999), a novel investigational
bifunctional muscarinic receptor antagonist and 32-adrenoceptor agonist (MABA), against
established COPD treatments, specifically the long-acting muscarinic antagonist (LAMA)
tiotropium and the long-acting 2-agonist (LABA) indacaterol. This analysis is based on
available preclinical and clinical data to inform research and development professionals on the
potential positioning of this new therapeutic class.

Introduction to LAS190792

LAS190792 is a single molecule engineered to possess dual pharmacology, simultaneously
targeting two key pathways in the pathophysiology of COPD: cholinergic-mediated
bronchoconstriction and [32-adrenergic receptor-mediated bronchodilation.[1][2] This dual-
action mechanism is designed to offer superior bronchodilation compared to monotherapies by
providing additive or synergistic effects.[1][2]

Preclinical Pharmacological Profile

Preclinical studies have elucidated the pharmacological characteristics of LAS190792,
providing a basis for its clinical investigation. These studies highlight its potency and selectivity
for its intended targets.
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Receptor Binding and Functional Potency

o LAS190792 demonstrates high potency at the human M3 muscarinic receptor and the (32-
adrenoceptor.[1] It is selective for the B2-adrenoceptor over 31- and 33-adrenoceptors,
suggesting a favorable cardiovascular safety profile.[1]

 Tiotropium, a well-established LAMA, exhibits high affinity for all muscarinic receptor
subtypes but dissociates slowly from M1 and M3 receptors, leading to a long duration of
action.[3][4] Its kinetic selectivity for M1/M3 over M2 receptors is a key feature of its
pharmacological profile.[3]

 Indacaterol is a LABA with high intrinsic efficacy at the 32-adrenoceptor, resulting in a rapid
onset and long duration of action.[5][6] It is nearly a full agonist at the human (2-
adrenoceptor.[5]

A summary of the preclinical receptor binding and functional potency data is presented in Table
1.

Table 1: Preclinical Receptor Potency and Selectivity
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Potency
Compound Target (pIC50 / Selectivity Key Findings
PEC50)
Potent M3
Human M3 pIC50: 8.8 )
LAS190792 o - antagonist
Receptor (binding)[1] o
activity.[1]
High functional
Human 2- pEC50: 9.6 Selective over 1  potency,
Adrenoceptor (functional)[1] and 3[1] comparable to
other LABAs.[1]
Slow dissociation
o o from M1 and M3
o _ o Kinetic selectivity
] ) Muscarinic High affinity for receptors
Tiotropium for M1/M3 over )

Receptors M1-M5[3][4] M2[3] contributes to
long duration of
action.[3][4]

o Close to a full
Similar f1 L
Human (32- o agonist with high
Indacaterol pEC50: 8.06[5] selectivity to o ]
Adrenoceptor intrinsic efficacy.

formoterol[5]

[5]

In Vivo Bronchodilator Activity and Duration of Action

Preclinical in vivo studies in animal models have demonstrated the bronchodilator effects and

duration of action of these compounds.

e In a dog model, nebulized LAS190792 was shown to inhibit acetylcholine-induced

bronchoconstriction with minimal cardiac effects and a sustained bronchodilation half-life of

13.3 hours.[1]

e In conscious guinea pigs, intratracheally administered indacaterol provided

bronchoprotection for at least 24 hours, which was longer than salmeterol (12 hours),

formoterol (4 hours), and salbutamol (2 hours).[5]
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» Tiotropium has demonstrated long-lasting bronchodilation and bronchoprotection in both
preclinical and clinical settings, supporting its once-daily dosing regimen.[3]

Clinical Efficacy and Safety: The NCT02059434 Trial

A key source of comparative data for LAS190792 comes from the Phase |, randomized,
double-blind, placebo-controlled, 5-way crossover study (NCT02059434).[7] This trial evaluated
the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of
LAS190792 (100ug and 400ug) against indacaterol (150ug), tiotropium (18ug), and placebo in
38 patients with moderate to severe COPD.[8]

Efficacy: Bronchodilation

The primary pharmacodynamic endpoint in the NCT02059434 trial was the change from
baseline in trough forced expiratory volume in 1 second (FEV1). The available results from a
late-breaking abstract are summarized in Table 2.

Table 2: Change from Baseline in Trough FEV1 in Patients with Moderate to Severe COPD
(NCT02059434)

Change from .
Comparison to

Treatment Dose Baseline in Trough
Placebo
FEV1 (mL)
Statistically significant
LAS190792 400ug 178[8] ,
improvement[8]
Statistically significant
100ug 104[8]

improvement[8]

Statistically significant

Indacaterol 150ug .
improvement
i ) Statistically significant
Tiotropium 18ug )
Improvement
Placebo
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Note: Specific values for indacaterol and tiotropium were not provided in the abstract, but all
active treatments showed statistically significant improvements versus placebo.[8]

The 400ug dose of LAS190792 demonstrated a statistically significantly greater improvement
in trough FEV1 compared to the 100ug dose of LAS190792 and the 150ug dose of indacaterol.
[8] Tiotropium 18ug also showed a statistically significantly greater improvement than
LAS190792 100ug.[8]

Safety and Tolerability

Both doses of LAS190792 were reported to be safe and well-tolerated in the NCT02059434
study.[8] A good efficacy profile was observed over 24 hours.[8]

Current COPD Treatment Landscape

The 2025 Global Initiative for Chronic Obstructive Lung Disease (GOLD) report recommends a
personalized approach to COPD management based on symptom burden and exacerbation
risk.[7][9][10][11][12] For patients with high symptom burden, initial therapy with a LAMA or a
LABA is recommended, with escalation to a LAMA/LABA combination if symptoms persist.[7]
For patients with a high risk of exacerbations, a LAMA/LABA combination is often the preferred
initial treatment.[7] This positions LAS190792, as a MABA, as a potential future option for
patients who would otherwise be candidates for LAMA/LABA combination therapy.

Experimental Protocols
Preclinical In Vitro Studies

Receptor Binding Assays (General Protocol): Radioligand binding assays are typically used to
determine the affinity of a compound for its target receptor. For LAS190792, this would involve
using membranes from cells expressing human M3 muscarinic receptors or 32-adrenoceptors.
The investigational compound is incubated with the membranes and a radiolabeled ligand
known to bind to the receptor. The concentration of the investigational compound that inhibits
50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is the negative
logarithm of the IC50 value.

Functional Assays (General Protocol): Functional assays measure the biological response of a
cell or tissue to a drug. For 32-adrenoceptor agonism, isolated guinea pig trachea preparations
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can be used. The tissue is mounted in an organ bath, and changes in muscle tone are
measured. The concentration of the agonist that produces 50% of the maximal relaxation
(EC50) is determined. The pEC50 is the negative logarithm of the EC50 value.

Clinical Trial Protocol (NCT02059434)

Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.[7][8]
Each participant received single doses of LAS190792 (100ug and 400ug), indacaterol (150uQ),
tiotropium (18ug), and placebo, with a washout period between each treatment.[7][8]

Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD.[8]
Primary Outcome Measures:

o Safety and tolerability of single inhaled doses of LAS190792.

e Pharmacodynamics, assessed as the change from baseline in trough FEV1.[8]

Pharmacokinetic Assessments: Plasma concentrations of LAS190792 were measured at
various time points post-dose to determine parameters such as Cmax, Tmax, and AUC.[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11935823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

